

Application Notes and Protocols for L-165,041 in Cell Culture

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Compound of Interest

Compound Name: L-165041

Cat. No.: B1673701

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Introduction

L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR δ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular differentiation.[1][2] With a binding affinity (K_i) of 6 nM for PPAR δ , it exhibits over 100-fold selectivity over other PPAR subtypes, making it a valuable tool for investigating the physiological functions of PPAR δ . [2] These application notes provide an overview of the effective concentrations of L-165,041 in various cell culture systems and detailed protocols for its use.

Mechanism of Action

L-165,041 is a cell-permeable compound that activates PPAR δ . [1] Upon activation, PPAR δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is central to the regulation of fatty acid oxidation, glucose homeostasis, and inflammatory responses.

Data Presentation: Effective Concentrations of L-165,041

The effective concentration of L-165,041 can vary significantly depending on the cell type and the biological endpoint being investigated. The following table summarizes the effective concentrations reported in various studies.

Cell Type	Concentration Range	Incubation Time	Observed Effect	Reference
NIH-3T3 cells (adipocyte differentiation)	Not Specified	Not Specified	Induces adipocyte differentiation	[1]
Human Umbilical Vein Endothelial Cells (HUVECs)	1 μ M, 5 μ M	Not Specified	Inhibition of VEGF-induced proliferation and migration	[1]
Human Umbilical Vein Endothelial Cells (HUVECs)	10 μ M	Not Specified	Inhibition of VEGF-induced angiogenesis (PPAR δ -independent)	[1]
Rat Vascular Smooth Muscle Cells (rVSMCs)	10 μ M	1 hour pretreatment	Inhibition of PDGF-induced proliferation and migration	[1]
Bovine Embryos	1 μ M	Day 1 to Day 7	No effect on cleavage or blastocyst rates	[3]
HaCaT cells and primary keratinocytes	1 μ M	Every 24 hours	Stimulation of cells	

Experimental Protocols

Protocol 1: General Cell Culture Treatment with L-165,041

This protocol provides a general guideline for treating adherent cell lines with L-165,041.

Materials:

- L-165,041 powder
- Anhydrous, sterile DMSO
- Complete cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes
- Pipettors and sterile filter tips

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of L-165,041 in sterile DMSO. For example, dissolve 4.02 mg of L-165,041 (Molecular Weight: 402.44 g/mol) in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
- Cell Seeding:
 - Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment.
- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the L-165,041 stock solution at room temperature.

- Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
- Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment:
 - Remove the existing culture medium from the cells.
 - Add the prepared working solution of L-165,041 or the vehicle control to the respective wells.
 - Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental endpoint. For longer treatments, the medium may need to be replaced with a fresh working solution every 24-48 hours.
- Downstream Analysis:
 - Following incubation, cells can be harvested for various downstream analyses, such as quantitative PCR (qPCR) to measure target gene expression, Western blotting to assess protein levels, or functional assays like cell proliferation, migration, or differentiation assays.

Protocol 2: Luciferase Reporter Assay for PPAR δ Activation

This protocol is designed to quantify the activation of PPAR δ by L-165,041 using a reporter gene assay.

Materials:

- Cells suitable for transfection (e.g., HEK293T)

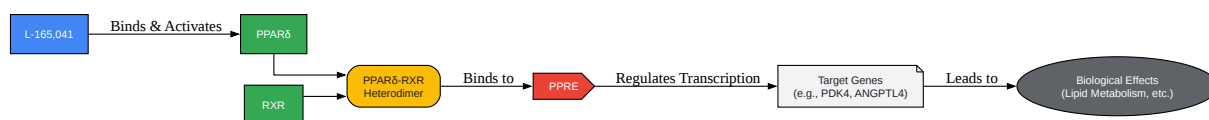
- Expression plasmid for a PPAR δ -Gal4 fusion protein
- Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene
- Transfection reagent
- L-165,041
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding and Transfection:
 - Seed cells in a white, clear-bottom 96-well plate at a density appropriate for transfection.
 - On the following day, co-transfect the cells with the PPAR δ -Gal4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Cell Treatment:
 - Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of L-165,041 or a vehicle control.
- Luciferase Assay:
 - After 18-24 hours of treatment, perform the luciferase assay using a commercial kit according to the manufacturer's instructions.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:

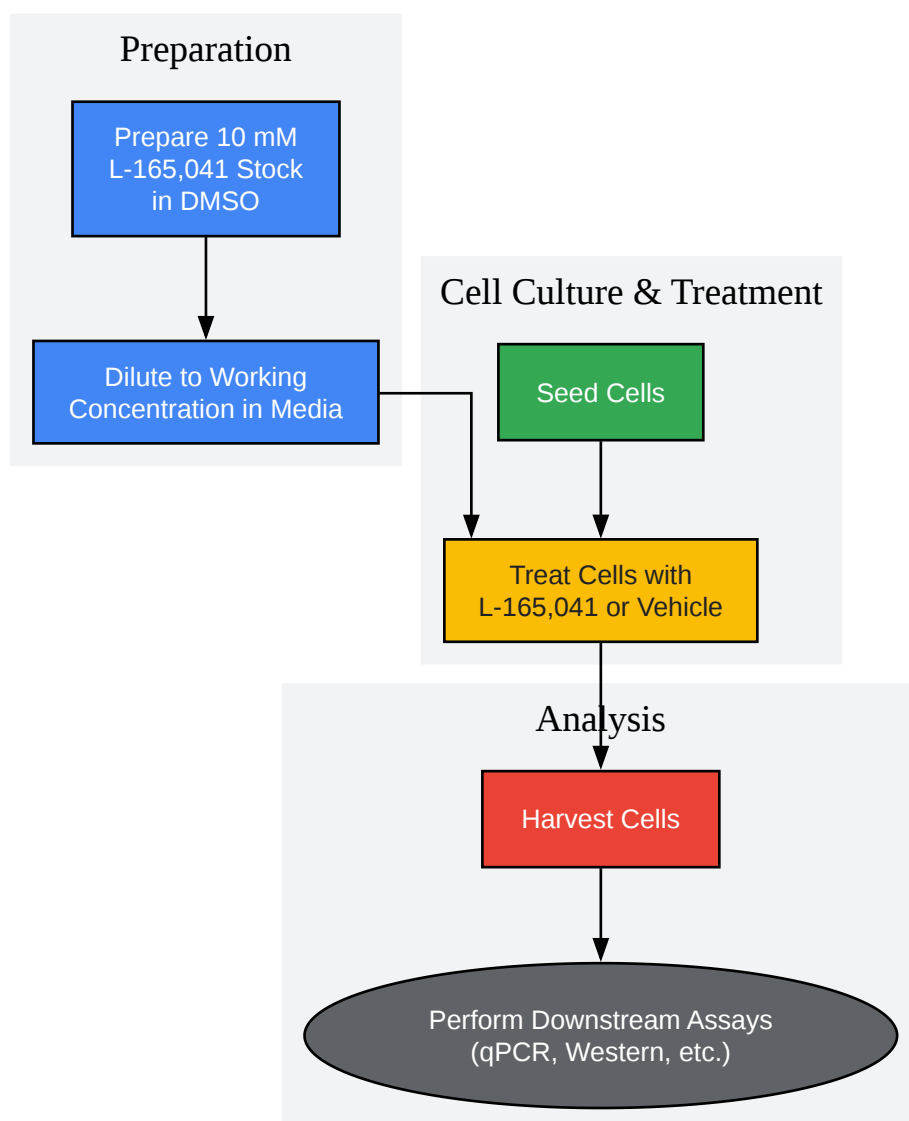
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
- Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.

Mandatory Visualizations



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Caption: PPARδ signaling pathway activated by L-165,041.



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Caption: General experimental workflow for L-165,041 treatment.

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